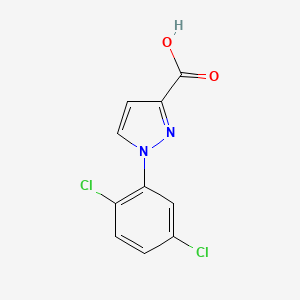

1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H6Cl2N2O2 |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

1-(2,5-dichlorophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-1-2-7(12)9(5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |

InChI Key |

MIMCZIXDMGAASJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=CC(=N2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The predominant and well-documented synthetic approach to 1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid involves the condensation of 2,5-dichlorophenylhydrazine with β-keto esters such as ethyl acetoacetate. This reaction proceeds under acidic conditions to promote cyclization forming the pyrazole ring. The intermediate pyrazole ester is then hydrolyzed to yield the target carboxylic acid compound.

Reaction Conditions

- Solvents: Ethanol or methanol are commonly used as solvents due to their ability to dissolve reactants and facilitate the cyclization.

- Catalysts: Mineral acids such as hydrochloric acid or sulfuric acid catalyze the ring closure.

- Temperature: Reflux conditions are typically applied to ensure complete reaction.

- Hydrolysis: Ester hydrolysis is performed either by aqueous acid or base, followed by acidification to precipitate the carboxylic acid.

Industrial Scale Considerations

For industrial production, continuous flow reactors and optimized reaction parameters are employed to enhance yield and process efficiency. Purification techniques such as recrystallization or chromatographic methods are applied to achieve high purity standards suitable for research or pharmaceutical use.

Detailed Experimental Findings and Data

Synthesis Example from Literature

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1 | 2,5-Dichlorophenylhydrazine + Ethyl acetoacetate in ethanol, HCl catalyst, reflux 4-6 h | 85-90 | 90-95 | Formation of pyrazole ester intermediate |

| 2 | Hydrolysis with NaOH (aq) at 80°C for 4 h, acidification to pH 4 | 60-70 | >90 | Conversion to carboxylic acid, isolated by filtration |

Data adapted and consolidated from multiple synthetic reports

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): Characteristic signals include pyrazole ring protons and aromatic dichlorophenyl protons.

- Mass Spectrometry (MS): Molecular ion peak corresponding to molecular weight ~257 g/mol confirms the structure.

- Melting Point: Typically reported in the range consistent with pure pyrazole carboxylic acid derivatives.

Analysis of Preparation Methods

Advantages

- Straightforward synthesis from commercially available starting materials.

- Mild reaction conditions with common solvents and catalysts.

- Scalable to industrial production with continuous flow technology.

- High selectivity for the pyrazole ring formation.

Challenges

- Ester hydrolysis step may have moderate yields due to solubility and isolation difficulties.

- Purification requires careful recrystallization or chromatographic separation to remove impurities.

- Use of chlorinated aromatic hydrazines necessitates careful handling due to toxicity.

Alternative Synthetic Routes

- Some patents and research explore alternative β-diketone or β-ketoester derivatives as starting materials.

- Halogenation strategies on preformed pyrazole rings have been reported but are less efficient.

- Use of microwave-assisted synthesis and catalytic systems to reduce reaction times and improve yields is under investigation.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|

| Condensation + Hydrolysis | 2,5-Dichlorophenylhydrazine + Ethyl acetoacetate | Acid catalysis, reflux, then hydrolysis | 60-90 | >90 | Lab and industrial | Most common, well-established |

| Halogenation of Pyrazole | Pyrazole derivatives + Chlorinating agent | Reflux with SO2Cl2 or similar | Variable | Moderate | Limited | Less selective, more steps |

| Microwave-assisted synthesis | Same as condensation method | Microwave heating, shorter time | Improved | High | Emerging technology | Faster reaction, potential higher yields |

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Core

Sulfur-Containing Analogues

- 1-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid (CAS: Not provided) differs by a sulfanyl methyl bridge linking the dichlorophenyl group to the pyrazole. This substitution increases molecular weight to 303.16 g/mol (C₁₁H₈Cl₂N₂O₂S) and alters physicochemical properties: higher logP (2.61) indicates enhanced lipophilicity compared to the target compound .

Ketone-Modified Pyrazoles

- 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 1210492-11-7) introduces a 5-oxo-2,5-dihydro ring system and a hydroxyethyl group.

- 1-(2-Chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid (CAS: 72460-46-9) shares the 5-oxo group but with a 2-chlorophenyl substituent. The ortho-chloro configuration may introduce steric hindrance compared to the target’s para-substituted dichlorophenyl .

Heterocycle Replacements

Pyrrole-Based Analogues

- 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 60217-76-7) replaces pyrazole with a pyrrole ring. The absence of one nitrogen atom reduces hydrogen-bonding capacity, while methyl groups at positions 2 and 5 enhance steric bulk. Molecular weight is 249.7 g/mol (C₁₃H₁₂ClNO₂), lower than the target compound .

- 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (Compound 20j, CAS: Not provided) exhibits similar properties, with a melting point of 236°C and NMR-confirmed structure .

Thiophene-Substituted Pyrazoles

- 1-(3,5-Dichlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1152963-18-2) incorporates a thiophene ring at position 3. The sulfur atom in thiophene may influence π-π stacking interactions, while the 3,5-dichlorophenyl group alters electronic distribution compared to the target’s 2,5-dichloro substitution .

Functional Group Modifications

Ester and Dihydro Derivatives

- 1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS: 1264042-25-2) features an ethoxycarbonyl group and a 4,5-dihydro pyrazole ring. The ester group increases lipophilicity, while the dihydro structure reduces planarity .

- 1-(2,5-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid (CAS: 91064-24-3) replaces pyrazole with a pyrrolidine ring containing a ketone. This modification significantly alters ring conformation and solubility .

Physicochemical and Structural Comparison

Key Findings and Implications

Substituent Position: The 2,5-dichlorophenyl group in the target compound provides distinct electronic and steric effects compared to 3,5-dichloro () or monochloro analogues (). Para-substitution may optimize receptor binding in medicinal chemistry applications.

Heterocycle Impact : Pyrazole derivatives generally exhibit higher aromaticity and hydrogen-bonding capacity than pyrrole analogues, influencing solubility and target engagement .

Functional Groups : Carboxylic acid moieties enhance water solubility, while esters () or sulfur-containing groups () modulate lipophilicity.

Biological Activity

1-(2,5-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈Cl₂N₂O₂

- Molecular Weight : 269.10 g/mol

- SMILES Notation : C1=CC(=C(C=C1Cl)CN2C=CC(=N2)C(=O)O)Cl

The compound features a pyrazole ring with dichlorophenyl substitution and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

Biological Activities

1-(2,5-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, show promising antimicrobial effects. A study demonstrated the efficacy of related pyrazoline compounds against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity is attributed to its ability to modulate specific signaling pathways involved in inflammation.

Anticancer Activity

Recent investigations into the anticancer properties of 1-(2,5-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid revealed significant cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value of 21.2 µM against A549 lung cancer cells, indicating strong potential for further development as an anticancer agent .

The biological activity of this compound is largely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and inflammation.

- Receptor Modulation : The compound has shown affinity for cannabinoid receptors, suggesting a role in modulating endocannabinoid signaling pathways relevant to pain and inflammation management .

Data Tables

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant strains | |

| Anti-inflammatory | Inhibits cytokine production | |

| Anticancer | IC50 = 21.2 µM against A549 cells |

Case Studies

Several studies have highlighted the potential applications of 1-(2,5-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various pyrazoline derivatives against multidrug-resistant bacteria. The results indicated that compounds with similar structural features exhibited significant antibacterial activity, supporting further exploration of this compound's potential .

- Cytotoxicity in Cancer Cells : In a comparative study involving various pyrazole derivatives, 1-(2,5-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid was shown to significantly reduce cell viability in A549 lung cancer cells compared to controls, emphasizing its anticancer potential .

- Inflammation Model : In vitro assays demonstrated that treatment with this compound led to reduced levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting its utility in managing inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazines with β-keto esters or via palladium-catalyzed cross-coupling for aryl substitution. For example, pyrazole-carboxylic acid derivatives are often synthesized under reflux conditions using ethanol or acetonitrile as solvents. Adjusting reaction time (e.g., 12–24 hours) and temperature (80–120°C) can optimize yields. Catalysts like acetic acid or trifluoroacetic acid (TFA) may enhance cyclization efficiency .

- Key Parameters Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, β-keto ester, ethanol, 80°C, 12h | 45–65% | Adapted from |

| Aryl Halide Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 120°C | 30–50% | Based on |

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., dichlorophenyl protons resonate at δ 7.2–7.8 ppm).

- Single-Crystal X-Ray Diffraction : Resolves bond angles and dihedral angles (e.g., pyrazole ring planarity, Cl–C–Cl bond angles ~118°–120°) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 285.96 for C₁₀H₆Cl₂N₂O₂).

Q. How is the compound’s solubility and stability assessed for in vitro studies?

- Methodological Answer :

- Solubility : Tested in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 2–12) with UV-Vis spectroscopy.

- Stability : High-performance liquid chromatography (HPLC) monitors degradation under light, heat (25–60°C), and oxidative conditions (H₂O₂) over 24–72 hours .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like regioisomers?

- Methodological Answer :

- Regioselectivity Control : Use directing groups (e.g., electron-withdrawing substituents on the phenyl ring) to favor 1,3-substitution.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves purity (>90%) .

- Byproduct Analysis : LC-MS identifies regioisomers; column chromatography (silica gel, hexane/EtOAc) isolates the target compound .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay Validation : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for pH/temperature.

- Metabolic Stability : Test liver microsome stability (e.g., rat/human) to rule out rapid degradation .

- Structural Analogs : Compare with derivatives (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl analogs) to isolate substituent effects .

Q. What computational strategies predict binding affinities or metabolic pathways?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 or CYP450 enzymes) to model interactions.

- DFT Calculations : Analyze electron density maps (e.g., Fukui indices) to identify reactive sites for oxidation .

- ADMET Prediction : Tools like SwissADME estimate logP (∼2.4), blood-brain barrier penetration, and CYP inhibition .

Safety and Handling Protocols

Q. What safety measures are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood; avoid inhalation of fine powders.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis Example

- Case Study : Discrepancies in antibacterial activity (e.g., Gram-positive vs. Gram-negative bacteria):

- Hypothesis : Differential membrane permeability or efflux pump activity.

- Method : Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in MIC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.